molecular formula C14H15NO5S B2993876 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid CAS No. 1008972-08-4

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid

Cat. No.: B2993876
CAS No.: 1008972-08-4
M. Wt: 309.34
InChI Key: AMMYKSFYQAISTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid is a high-purity chemical compound supplied for research applications. This molecule is characterized by a naphthalene ring system bearing a sulfonamide group, which is linked to a hydroxybutanoic acid chain. The sulfonamide functional group is a common pharmacophore in medicinal chemistry, known for its role in inhibiting enzymes like carbonic anhydrases and for facilitating hydrogen bonding in molecular recognition processes . In research settings, this compound is of significant interest for the synthesis of novel chemical entities and for probing biological interactions. The presence of both hydrogen bond donor and acceptor groups on the molecule suggests potential for forming stable crystal structures through intermolecular interactions, such as O—H···O and N—H···O hydrogen bonds, which can be critical in crystallography and materials science . The carboxylic acid and hydroxy groups provide sites for further chemical modification, making this compound a versatile building block for creating amide derivatives and other complex molecules for various investigative purposes . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-9(16)13(14(17)18)15-21(19,20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYKSFYQAISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of naphthalene followed by the introduction of the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyl and carboxylic acid groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physical properties of 3-hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid with similar sulfonamide and hydroxy acid derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
This compound (hypothetical) C₁₄H₁₅NO₅S 325.34* N/A Naphthalene-2-sulfonamido, 3-hydroxybutanoic acid
4-(Naphthalene-2-sulfonamido)butanoic Acid C₁₄H₁₅NO₄S 293.33 N/A Naphthalene-2-sulfonamido at 4-position
(2S)-3-Methyl-2-(naphthalene-1-sulfonamido)-butanoic acid C₁₅H₁₇NO₄S 307.35 148 Naphthalene-1-sulfonamido, 3-methyl substituent
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid C₉H₁₅NO₄ 201.22 N/A Cyclopropyl formamido substituent
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid C₁₉H₁₇NO₄S 355.41 N/A Phenylpropanoic acid backbone

*Estimated based on analogous compounds. Data compiled from .

Key Observations

Positional Isomerism : The position of the sulfonamido group (e.g., naphthalene-1 vs. naphthalene-2) and substituents (e.g., hydroxy vs. methyl) significantly influence molecular weight and melting points. For example, naphthalene-1-sulfonamido derivatives exhibit lower melting points (148°C) compared to naphthalene-2-sulfonamido analogs .

Backbone Modifications: Replacing the hydroxybutanoic acid with phenylpropanoic acid (as in 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid) increases molecular weight (355.41 vs. ~325.34) and may alter solubility .

Solubility Trends: 4-(Naphthalene-2-sulfonamido)butanoic acid is soluble in chloroform, methanol, and DMSO, suggesting that the target compound’s hydroxy group may enhance polarity and aqueous solubility .

Biological Activity

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid is a sulfonamide derivative that has garnered interest in various biological research fields due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide moiety attached to a hydroxylated butanoic acid. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, leading to the inhibition of enzyme activity or modulation of receptor functions. The presence of hydroxyl and carboxylic acid groups enhances binding affinity and specificity towards these targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. This compound has been investigated for its potential anti-inflammatory and antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results in inhibiting bacterial growth, which warrants further exploration into its clinical applications .

2. Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in leukemia cells through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of enzyme activity

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfonamide derivatives demonstrated that this compound exhibited significant inhibitory zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be competitive with standard antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .

Future Directions

Given the promising biological activities observed in initial studies, further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future investigations should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To understand the detailed pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy through chemical modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with naphthalene-2-sulfonyl chloride and a β-hydroxybutanoic acid derivative. Use carbodiimide coupling agents (e.g., EDC/NHS) to activate the sulfonamide formation, as described for similar sulfonamide syntheses .
  • Step 2 : Optimize reaction conditions (e.g., pH 7–8, anhydrous DMF) to minimize side reactions.
  • Step 3 : Employ chiral chromatography or enzymatic resolution (e.g., using lipases) to isolate enantiomerically pure forms. Verify stereochemistry via X-ray crystallography, as demonstrated for structurally related compounds like 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on the sulfonamide NH (~10–12 ppm) and hydroxyl protons (~5 ppm). Compare with reference spectra of naphthalene sulfonamides .
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., methanol/water) to determine bond lengths and angles, ensuring the sulfonamide and hydroxyl groups adopt stable conformations .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]+^+, expected at m/z ~348 (C14_{14}H14_{14}NO5_5S).

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

  • Methodology :

  • Step 1 : Perform systematic solubility studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis.
  • Step 2 : Analyze pH-dependent solubility by titrating the compound in buffered solutions (pH 2–12), noting the pKa_a of the hydroxyl (~3.5) and sulfonamide (~9.5) groups.
  • Step 3 : Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent interactions. Discrepancies may arise from impurities or hydration states, as seen in related naphthalene sulfonic acids .

Q. How can this compound’s bioactivity be assessed in enzyme inhibition assays, and what controls are critical?

  • Methodology :

  • Assay Design : Target metalloenzymes (e.g., matrix metalloproteinases) due to the sulfonamide’s zinc-binding capability. Use fluorogenic substrates (e.g., DQ-collagen for MMPs) .
  • Controls : Include a known inhibitor (e.g., EDTA for metalloenzymes) and a scrambled sulfonamide derivative to confirm specificity.
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression. Note potential false positives from compound aggregation, mitigated by adding detergents (e.g., 0.01% Tween-20) .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can metabolites be identified?

  • Methodology :

  • In Vitro Studies : Incubate with liver microsomes and NADPH to simulate Phase I metabolism. Use LC-MS/MS to detect hydroxylated or desulfonated metabolites.
  • Phase II Analysis : Screen for glucuronidation using UDPGA cofactors. Compare retention times and fragmentation patterns with synthetic standards.
  • In Vivo Validation : Administer 14C^{14} \text{C}-labeled compound to rodent models, followed by radio-HPLC of plasma and urine. Prioritize metabolites with >10% abundance .

Experimental Design Considerations

Q. How to optimize HPLC conditions for separating this compound from structurally similar byproducts?

  • Methodology :

  • Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of acetonitrile/0.1% formic acid (gradient: 20%–50% over 15 min).
  • Detection : Monitor at 254 nm (naphthalene π→π* transition). Adjust pH to 2.5 (formic acid) to protonate the sulfonamide and improve peak symmetry.
  • Validation : Spike samples with synthetic impurities (e.g., naphthalene-2-sulfonic acid) to confirm baseline separation (resolution >1.5) .

Data Interpretation Challenges

Q. Why might crystallographic data conflict with computational docking predictions for this compound’s protein interactions?

  • Resolution :

  • Crystallographic Artifacts : Crystal packing forces may distort ligand conformation. Compare multiple crystal forms (e.g., co-crystals with different counterions) .
  • Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models. Incorporate protein flexibility via molecular dynamics simulations.
  • Experimental Validation : Perform mutagenesis on predicted binding residues (e.g., His231 in MMP-3) to confirm docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.